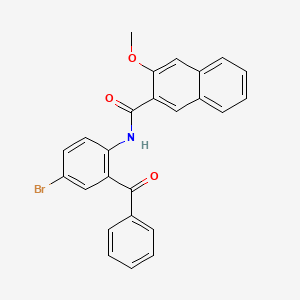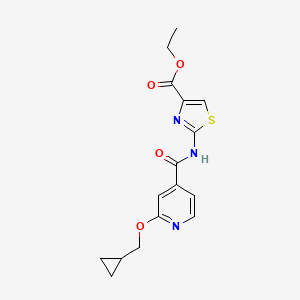
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide, also known as BML-210, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of naphthalene carboxamides and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
- Compounds related to N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide have demonstrated significant antibacterial and antimycobacterial activities. For instance, some N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides exhibited comparable or higher antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis than standard drugs like ampicillin or rifampicin (Goněc et al., 2015).
Fluorescent Labeling in HPLC Analysis
- 2-Bromoacetyl-6-methoxynaphthalene, a compound similar in structure, is used as a fluorogenic labeling reagent in HPLC for separating biologically active carboxylic acids like fatty acids and bile acids. This reagent reacts with these acids to produce fluorescent esters, aiding in their separation and detection (Gatti, Cavrini, & Roveri, 1992).
Chemosensitizing Agents for Cancer
- N-substituted-6-methoxynaphthalene-2-carboxamides, structurally related to the chemical , have been synthesized and evaluated as potential chemosensitizing agents for cancer. These compounds showed promising results in reversing adriamycin resistance in murine lymphocytic leukemia cell lines (Lokhande, Viswanathan, & Juvekar, 2008).
Antimicrobial Agents
- N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which are structurally related, have shown potent antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus and M. tuberculosis. These compounds have also demonstrated synergistic effects when combined with other antibiotics (Bąk et al., 2020).
Kinase Inhibition for Cancer Treatment
- Analogous compounds like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These inhibitors have shown promising results in preclinical cancer models and have been advanced into clinical trials (Schroeder et al., 2009).
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO3/c1-30-23-14-18-10-6-5-9-17(18)13-21(23)25(29)27-22-12-11-19(26)15-20(22)24(28)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDDRYUDUSLBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2447769.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)
